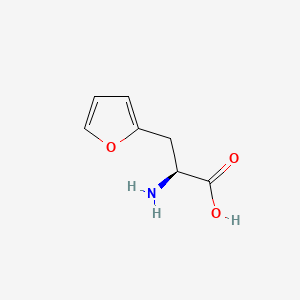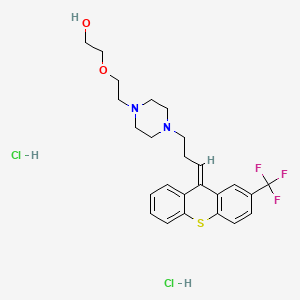
4-Nonyl Phenol-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nonyl Phenol-glucuronide is a chemical compound derived from the conjugation of 4-Nonylphenol with glucuronic acid. This compound is a metabolite of 4-Nonylphenol, which is known for its use in various industrial applications and its role as an endocrine disruptor. The glucuronide conjugate is formed in the body to facilitate the excretion of 4-Nonylphenol, making it more water-soluble and less toxic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyl Phenol-glucuronide typically involves the enzymatic conjugation of 4-Nonylphenol with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety from uridine diphosphate glucuronic acid to 4-Nonylphenol. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a biological metabolite. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic process. This involves the use of chemical catalysts and controlled reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nonyl Phenol-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed under acidic or basic conditions to release 4-Nonylphenol and glucuronic acid.
Oxidation: The phenolic group in 4-Nonylphenol can be oxidized to form quinones.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Hydrolysis: 4-Nonylphenol and glucuronic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
4-Nonyl Phenol-glucuronide has several scientific research applications, including:
Environmental Monitoring: Used as a biomarker to study the exposure and metabolism of 4-Nonylphenol in organisms.
Toxicology Studies: Helps in understanding the detoxification pathways and the impact of endocrine disruptors on health.
Pharmacokinetics: Used to study the metabolism and excretion of phenolic compounds in the body.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying phenolic compounds and their metabolites.
Mecanismo De Acción
The primary mechanism of action of 4-Nonyl Phenol-glucuronide involves its role in the detoxification and excretion of 4-Nonylphenol. The glucuronidation process increases the water solubility of 4-Nonylphenol, facilitating its excretion through urine. This process is mediated by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety to the phenolic hydroxyl group of 4-Nonylphenol.
Comparación Con Compuestos Similares
4-Nonylphenol: The parent compound, known for its industrial applications and endocrine-disrupting properties.
4-Nonylphenol Ethoxylates: Used as non-ionic surfactants in various products.
4-tert-Octylphenol: Another alkylphenol with similar applications and environmental concerns.
Uniqueness: 4-Nonyl Phenol-glucuronide is unique in its role as a metabolite that facilitates the excretion of 4-Nonylphenol. Unlike its parent compound and other similar alkylphenols, it is more water-soluble and less toxic, making it an important compound for studying the detoxification pathways of phenolic compounds.
Propiedades
Número CAS |
207725-23-3 |
|---|---|
Fórmula molecular |
C₂₁H₃₂O₇ |
Peso molecular |
396.47 |
Sinónimos |
β-D-Glucopyranosiduronic acid 4-Nonylphenyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
